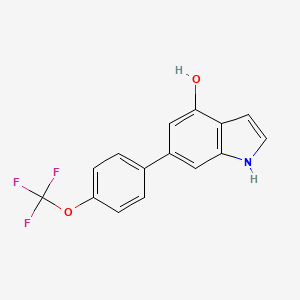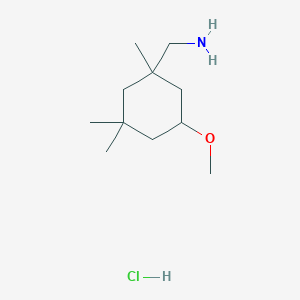
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-1,3,3-trimethylcyclohexane and methanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent, a catalyst, and specific temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of (5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanamine: The base form of the compound without the hydrochloride group.
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanol: A related compound with a hydroxyl group instead of an amine group.
(5-Methoxy-1,3,3-trimethylcyclohexyl)amine: Another related compound with a different substitution pattern.
Uniqueness
(5-Methoxy-1,3,3-trimethylcyclohexyl)methanaminehydrochloride is unique due to its specific structure and the presence of both methoxy and amine functional groups. This combination of features may confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H24ClNO |
|---|---|
Peso molecular |
221.77 g/mol |
Nombre IUPAC |
(5-methoxy-1,3,3-trimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2)5-9(13-4)6-11(3,7-10)8-12;/h9H,5-8,12H2,1-4H3;1H |
Clave InChI |
INZHGDRJQMSIFR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)CN)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


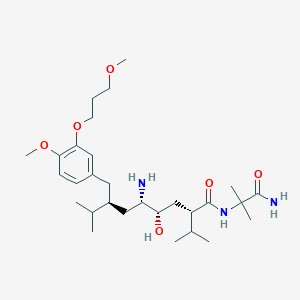
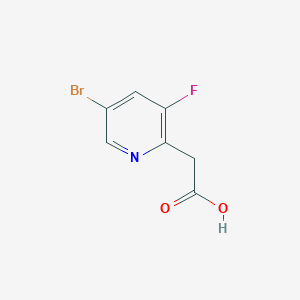
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
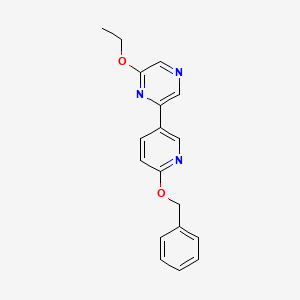
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
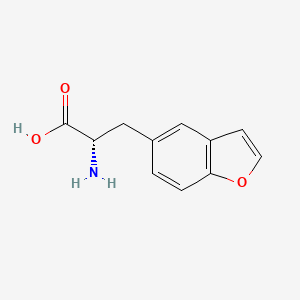
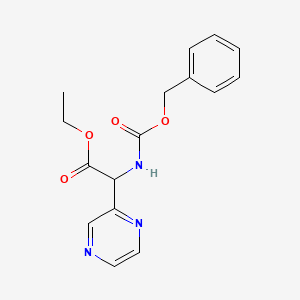
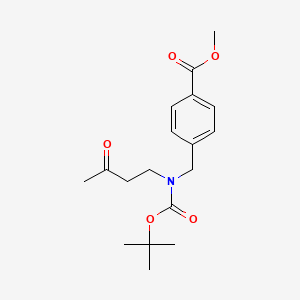
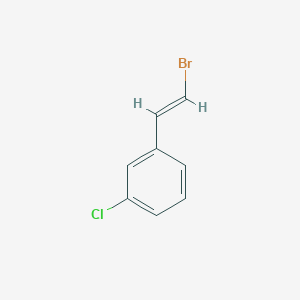
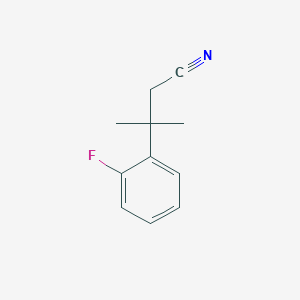

![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
